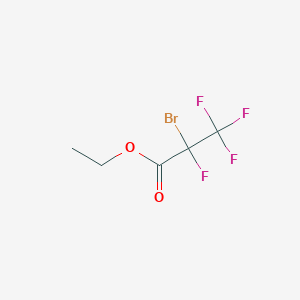

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Description

Properties

IUPAC Name |

ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRGKZCBWHOBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371879 | |

| Record name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-73-9 | |

| Record name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and experience-driven approach to the synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, a valuable fluorinated building block in modern medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for a successful and reproducible synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is most reliably achieved through a two-step synthetic sequence. This strategy involves the initial alpha-bromination of a carboxylic acid precursor, followed by esterification to yield the desired product. This approach is favored due to the robust and well-established nature of each individual transformation.

The chosen synthetic pathway is as follows:

-

Alpha-Bromination: The synthesis commences with the bromination of 2,3,3,3-tetrafluoropropionic acid at the alpha-position. For this transformation, the Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice. This classic reaction is particularly well-suited for the alpha-halogenation of carboxylic acids.[1][2][3]

-

Esterification: The resulting 2-bromo-2,3,3,3-tetrafluoropropionic acid is then esterified with ethanol. A Fischer-Speier esterification, utilizing an acid catalyst, provides an efficient and straightforward route to the final ethyl ester product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Hell-Volhard-Zelinsky Reaction: Activating the Alpha-Position

The direct bromination of a carboxylic acid at the alpha-position with bromine is generally not feasible due to the deactivating effect of the carboxyl group. The HVZ reaction circumvents this by creating a more reactive intermediate, an acyl bromide.

The mechanism proceeds as follows:

-

Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the starting 2,3,3,3-tetrafluoropropionic acid to form the corresponding acyl bromide.

-

Enolization: The acyl bromide, being more susceptible to enolization than the parent carboxylic acid, tautomerizes to its enol form.

-

Alpha-Bromination: The electron-rich enol readily attacks bromine (Br₂), leading to the formation of the alpha-bromo acyl bromide.

-

Hydrolysis (or Alcoholysis): The alpha-bromo acyl bromide is a highly reactive species. In the context of the subsequent esterification, it can be directly quenched with ethanol. However, for a stepwise procedure, a careful aqueous workup would yield the 2-bromo-2,3,3,3-tetrafluoropropionic acid.

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Fischer-Speier Esterification: The Final Transformation

This acid-catalyzed esterification is a classic and reliable method for converting carboxylic acids into esters.

The mechanism involves:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-bromo-2,3,3,3-tetrafluoropropionic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, and regenerate the acid catalyst.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2,3,3,3-Tetrafluoropropionic acid | 146.04 | 359-49-9 | Corrosive.[4] |

| Bromine (Br₂) | 159.81 | 7726-95-6 | Highly corrosive and toxic. |

| Phosphorus tribromide (PBr₃) | 270.69 | 7789-60-8 | Corrosive and reacts violently with water. |

| Ethanol (absolute) | 46.07 | 64-17-5 | Flammable. |

| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Corrosive. |

| Sodium bicarbonate (saturated solution) | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

| Diethyl ether | 74.12 | 60-29-7 | Flammable, peroxide former. |

Step 1: Synthesis of 2-Bromo-2,3,3,3-tetrafluoropropionic Acid

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: To the flask, add 2,3,3,3-tetrafluoropropionic acid (1.0 eq).

-

Catalyst Addition: Carefully add phosphorus tribromide (0.05 eq, catalytic) to the stirred acid.

-

Bromine Addition: Heat the mixture to 80-90 °C. Slowly add bromine (1.1 eq) via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, continue to heat the reaction mixture at 90-100 °C for 12-16 hours. The progress of the reaction can be monitored by ¹H NMR (disappearance of the alpha-proton of the starting material).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it into a mixture of ice and water. Caution: This can be a vigorous reaction.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

-

Combine the organic extracts and wash with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2,3,3,3-tetrafluoropropionic acid. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-bromo-2,3,3,3-tetrafluoropropionic acid (1.0 eq) in absolute ethanol (5-10 volumes).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).[5]

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water and brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield the pure Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate.

-

Product Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₅H₅BrF₄O₂ |

| Molar Mass | 252.99 g/mol [6][7] |

| Appearance | Colorless liquid |

| Boiling Point | 142.6 °C at 760 mmHg[7] |

| Density | ~1.69 g/cm³[7] |

| ¹H NMR | Quartet (CH₂) and Triplet (CH₃) characteristic of an ethyl group. |

| ¹⁹F NMR | Signals corresponding to the CF and CF₃ groups. |

| IR Spectroscopy | Strong C=O stretch (~1750 cm⁻¹), C-F stretches. |

Conclusion

The synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate via a two-step sequence of Hell-Volhard-Zelinsky bromination followed by Fischer-Speier esterification is a reliable and scalable method. Careful control of reaction conditions, particularly during the handling of bromine and the workup procedures, is essential for a safe and successful outcome. The protocols and insights provided in this guide are intended to empower researchers to confidently produce this valuable fluorinated intermediate for their applications in drug discovery and materials science.

References

- CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents.

-

2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 - PubChem. Available at: [Link]

-

Hell–Volhard–Zelinsky halogenation - ZambiaWiki - ZambiaFiles. Available at: [Link]

-

(+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Hell–Volhard–Zelinsky halogenation - Wikipedia. Available at: [Link]

-

19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction - Chemistry LibreTexts. Available at: [Link]

-

Hell-Volhard-Zelinsky Reaction - NROChemistry. Available at: [Link]

- CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters - Google Patents.

-

ETHYL β-BROMOPROPIONATE - Organic Syntheses Procedure. Available at: [Link]

- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents.

-

Ethyl 2,3,3,3-tetrafluoropropanoate | C5H6F4O2 | CID 520974 - PubChem. Available at: [Link]

-

Bromination of 3,3,3-trifluoropropanoic acid : r/Chempros - Reddit. Available at: [Link]

-

Esterification of 2-bromo-3-phenylpropanoic acid - ChemSpider Synthetic Pages. Available at: [Link]

-

2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem. Available at: [Link]

-

Esterification of propanoic acid with ethanol (at 60 C) - ResearchGate. Available at: [Link]

-

2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition - MDPI. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 | CID 2737158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

physicochemical properties of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Introduction

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a halogenated ester of significant interest within the fields of organic synthesis and pharmaceutical development. Its unique structural combination of a bromine atom and a tetrafluoroethyl group imparts specific reactivity and physical characteristics, making it a valuable building block for complex molecules. As a key bulk drug intermediate, a thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and manufacturing.[1]

This technical guide provides a comprehensive overview of the core , supported by experimental methodologies and safety protocols. The information is curated for researchers, chemists, and drug development professionals who require precise data for reaction planning, process optimization, and safety assessments.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is defined by its specific molecular formula, weight, and internationally recognized identifiers.

The molecule features a central carbon atom bonded to a bromine atom, a trifluoromethyl group (-CF3), a fluorine atom, and an ethyl ester group. The high degree of fluorination and the presence of the bulky bromine atom are critical determinants of its physical properties and chemical reactivity.

Caption: 2D Chemical Structure of Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 10186-73-9 | [1][2][3] |

| Molecular Formula | C₅H₅BrF₄O₂ | [1][2][3] |

| Molecular Weight | 252.99 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | [2] |

| InChIKey | UFRGKZCBWHOBAP-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C(C(F)(F)F)(F)Br | [2] |

| Synonyms | Ethyl 2-bromotetrafluoropropionate, Propanoic acid, 2-bromo-2,3,3,3-tetrafluoro-, ethyl ester |[2] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental setups, purification procedures, and storage conditions. The high density is a direct consequence of the heavy bromine atom and multiple fluorine atoms relative to the small carbon backbone.

Table 2: Core Physicochemical Data

| Property | Value | Unit | Conditions | Source |

|---|---|---|---|---|

| Boiling Point | 142.6 | °C | at 760 mmHg | [1] |

| Density | 1.69 | g/cm³ | Not Specified | [1] |

| Refractive Index (n20/D) | 1.388 | - | at 20 °C | [1] |

| Flash Point | 40 | °C | - | [1] |

| Vapor Pressure | 5.55 | mmHg | at 25 °C | [1] |

| LogP (XLogP3) | 2.17 | - | Calculated |[1] |

The calculated LogP value of 2.17 suggests that the compound is moderately lipophilic, indicating it will have a preference for nonpolar environments over aqueous ones. This is a critical parameter in drug development for predicting membrane permeability and in process chemistry for selecting appropriate solvent systems for extraction and chromatography.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While raw spectral data is best analyzed directly, the expected characteristics for Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate are summarized below based on its known structure. Public databases confirm the availability of various spectra for this compound.[2]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl ester group. A quartet around 4.4 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons are predicted. The integration of these signals would be in a 2:3 ratio.

-

¹³C NMR: The carbon NMR would show five distinct signals, one for each unique carbon atom in the molecule: the methyl carbon, the methylene carbon, the carbonyl carbon, the chiral C-Br carbon, and the trifluoromethyl carbon.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule. It is expected to show two signals: one for the single fluorine atom attached to the chiral center and another for the three equivalent fluorine atoms of the trifluoromethyl group. Coupling between these fluorine nuclei would likely result in complex splitting patterns (e.g., a quartet and a doublet).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O (ester carbonyl) stretching vibration. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. The C-Br stretch is typically weaker and appears in the fingerprint region below 750 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity (M+ and M+2) at m/z values corresponding to the molecular weight.[2]

Safety, Handling, and Storage

Understanding the hazards associated with a chemical is a prerequisite for its safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

Table 3: GHS Hazard Information

| GHS Code | Hazard Statement | Signal Word |

|---|---|---|

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6] For procedures that may generate aerosols or vapors, a face shield is recommended.

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]

-

Spill Response: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[5] Avoid direct contact with the skin and eyes. Ensure the cleanup area is well-ventilated.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials, such as strong oxidizing agents and strong bases.

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed for determining physicochemical properties. The following section outlines the methodologies for measuring key parameters.

Caption: General workflow for the experimental determination of physical properties.

Protocol 1: Boiling Point Determination via Simple Distillation

Causality: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. It is a fundamental measure of volatility.

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Charging: Place a small volume (e.g., 10-15 mL) of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle. Monitor the temperature as the liquid begins to boil and the vapor rises.

-

Measurement: Record the temperature at which a steady distillation rate is achieved and condensate is consistently forming on the thermometer bulb. This stable temperature is the boiling point.

-

Correction: If the atmospheric pressure is not 760 mmHg, apply a pressure correction to the observed boiling point.

Protocol 2: Density Measurement Using a Pycnometer

Causality: This protocol provides a highly accurate measure of mass per unit volume by precisely measuring the weight of a known volume of the liquid.

-

Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 or 10 mL).

-

Tare Weight: Accurately weigh the empty, dry pycnometer (m₁).

-

Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Thermostatting: Place the filled pycnometer in a water bath at a constant temperature (e.g., 20.0 °C) until thermal equilibrium is reached.

-

Final Weighing: Remove the pycnometer, carefully dry the exterior, and weigh it again (m₂).

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Protocol 3: Refractive Index Measurement with an Abbe Refractometer

Causality: The refractive index is a measure of how light propagates through the substance and is an excellent indicator of purity. It is highly sensitive to temperature.

-

Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Turn on the circulating water bath connected to the refractometer prisms and set it to 20.0 °C. Allow the instrument to equilibrate.

-

Sample Application: Open the prisms and place 2-3 drops of the sample onto the surface of the measuring prism. Close the prisms firmly.

-

Measurement: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line.

-

Reading: Adjust the compensator to eliminate any color fringes. Read the refractive index value from the scale. Repeat the measurement 2-3 times for consistency.

Conclusion

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a specialty chemical with a well-defined set of physicochemical properties. Its high density, moderate boiling point, and characteristic spectroscopic profile are direct results of its unique molecular structure. The provided GHS data underscores the need for careful handling using appropriate personal protective equipment and engineering controls. The experimental protocols detailed in this guide offer a framework for the accurate and reproducible characterization of this and similar compounds, reinforcing the principles of scientific integrity in the laboratory.

References

-

PubChem. (n.d.). 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN103980118A - Synthetic method of 2-bromine-2,3,3,3-tetrafluoropropionic acid ethyl ester.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 | CID 2737158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. synquestlabs.com [synquestlabs.com]

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate CAS number 10186-73-9

An In-depth Technical Guide to Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS 10186-73-9)

Introduction: Unveiling a Key Fluorinated Building Block

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, registered under CAS number 10186-73-9, is a specialized fluorinated ester that serves as a highly valuable intermediate in advanced organic synthesis.[1][2][3] Its structure, featuring a stereogenic carbon bearing both bromine and fluorine atoms alongside a trifluoromethyl group, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of its properties, synthesis, core reactivity, and applications, tailored for researchers and professionals in the fields of drug discovery, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating key properties such as metabolic stability, lipophilicity, and binding affinity. As such, reagents like Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate are critical tools for the modern synthetic chemist.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a reagent are fundamental to its effective use in synthesis, dictating reaction conditions, purification methods, and storage protocols. The key properties of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10186-73-9 | [1][2] |

| Molecular Formula | C₅H₅BrF₄O₂ | [1][2][3] |

| Molecular Weight | 252.99 g/mol | [1][2] |

| IUPAC Name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | [2] |

| Density | 1.69 g/cm³ | [1] |

| Boiling Point | 142.6°C | [1] |

| Flash Point | 40°C | [1] |

| Refractive Index | 1.388 | [1] |

| SMILES | CCOC(=O)C(C(F)(F)F)(F)Br | [2] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are available from various chemical suppliers to confirm the identity and purity of the material.[4]

Synthesis and Purification: A Validated Protocol

The synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate typically involves the bromination of a fluorinated precursor. A plausible and efficient method is adapted from patented industrial procedures which leverage the reactivity of related fluorinated propanoates.[5] The causality behind this specific protocol lies in the controlled introduction of the bromine atom at the α-position, which is activated by the adjacent carbonyl group.

Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate from Ethyl 2,3,3,3-tetrafluoropropionate.

Materials:

-

Ethyl 2,3,3,3-tetrafluoropropionate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Azobisisobutyronitrile (AIBN) (0.05 equivalents, radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2,3,3,3-tetrafluoropropionate (1 eq) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution. Causality: AIBN is chosen as the initiator because its decomposition at moderate temperatures provides a steady stream of radicals to propagate the bromination reaction. NBS is a safe and effective source of electrophilic bromine for radical reactions.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC. Causality: Refluxing provides the necessary thermal energy to initiate radical formation and drive the reaction to completion.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine. Causality: This washing sequence is a self-validating system to ensure all reactive and ionic impurities are removed before isolation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Core Reactivity and Mechanistic Insights

The synthetic utility of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate stems from two primary modes of reactivity centered on the α-carbon-bromine bond. The high degree of fluorination significantly influences the bond's polarity and reactivity.

Nucleophilic Substitution Reactions

The carbon atom bonded to bromine is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent ester carbonyl, the α-fluorine, and the trifluoromethyl group. This makes it an excellent substrate for nucleophilic substitution (SN) reactions.[6]

-

Mechanism: The reaction likely proceeds via an SN2 mechanism with strong nucleophiles, involving backside attack and inversion of stereochemistry.[7] However, the steric bulk of the substituents and the potential for carbocation stabilization by the adjacent ester group might allow for an SN1 pathway under certain conditions, particularly with weaker nucleophiles in polar protic solvents.[8]

-

Application: This reactivity allows for the direct introduction of the –C(F)(CF3)COOEt moiety by reacting the compound with a wide range of nucleophiles, such as amines, thiols, and carbanions, to build more complex molecular scaffolds.

Caption: Potential SN1 and SN2 reaction pathways.

Reformatsky-Type Reactions

A cornerstone reaction for α-halo esters is the Reformatsky reaction, which involves the formation of an organozinc intermediate (a zinc enolate).[9][10][11] This reagent is a powerful tool for carbon-carbon bond formation.

-

Mechanism: Metallic zinc undergoes oxidative addition into the carbon-bromine bond to form an organozinc species, often referred to as a Reformatsky enolate.[12] This enolate is less basic and less reactive than Grignard reagents or lithium enolates, giving it superior functional group tolerance. It readily adds to electrophiles like aldehydes and ketones to form β-hydroxy esters after an acidic workup.[9][12]

-

Causality of Reagent Choice: Zinc is the classic metal for this transformation because its reactivity is well-balanced. It is reactive enough to insert into the C-Br bond but not so reactive that it attacks the ester functionality of another molecule, a common side reaction with more reactive organometallics.

Experimental Protocol: Reformatsky Reaction

Objective: To synthesize a β-hydroxy ester via a Reformatsky reaction with benzaldehyde.

Materials:

-

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (1 equivalent)

-

Activated Zinc dust (<10 micron, 1.5 equivalents)

-

Benzaldehyde (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add the zinc dust. Activate it by stirring with a small amount of 1,2-dibromoethane in THF until gas evolution ceases, then decant the solvent. This removes the passivating oxide layer.

-

Enolate Formation: Add anhydrous THF to the activated zinc. Add a solution of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (1 eq) in THF dropwise. The reaction may need gentle heating to initiate. Stir until the zinc is consumed and a cloudy solution of the zinc enolate forms.

-

Reaction with Electrophile: Cool the mixture to 0°C. Add a solution of benzaldehyde (1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude β-hydroxy ester by silica gel column chromatography.

Applications in Drug Discovery and Agrochemicals

The true value of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is realized in its application as a synthon for creating complex, high-value molecules.

-

Pharmaceuticals: The introduction of fluorinated groups can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This reagent can be used to synthesize novel building blocks for various therapeutic targets. For instance, the synthesis of substituted indole-2-carboxamides as dual EGFR/CDK2 inhibitors for cancer therapy represents a class of molecules where such fluorinated esters could be employed to optimize lead compounds.[13]

-

Agrochemicals: In agrochemical research, fluorine substitution is known to increase the biological activity and stability of pesticides and herbicides.[14] Bromo-esters are versatile intermediates in the production of a wide range of agrochemicals.[15] The unique tetrafluoropropyl moiety from this reagent can be incorporated to develop new active ingredients with improved properties, potentially leading to more effective and environmentally stable crop protection solutions.[16]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is paramount for laboratory safety.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[17][18]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[17]

-

Keep away from heat, sparks, and open flames.[19]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a specialized reagent with significant potential in organic synthesis. Its densely functionalized structure, characterized by a highly reactive C-Br bond activated by four electron-withdrawing fluorine atoms and an ester group, makes it an ideal precursor for both nucleophilic substitutions and organometallic transformations. For researchers in drug discovery and agrochemical development, this compound provides a direct and efficient route to introduce the unique tetrafluoropropionate motif, enabling the exploration of new chemical space and the optimization of biologically active molecules. Proper understanding of its reactivity and adherence to safety protocols will unlock its full potential as a powerful tool in modern chemical innovation.

References

- ethyl 2-bromo-2,3,3,3-tetrafluoropropion

-

2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 - PubChem. [Link]

- Ethyl 2-bromo-3,3,3-trifluoropropano

- Ethyl 2-bromo-3,3,3-trifluoropropano

- CN103980118A - Synthetic method of 2-bromine-2,3,3,3-tetrafluoropropionic acid ethyl ester - Google P

-

Reformatsky Reaction | NROChemistry. [Link]

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - NIH. [Link]

-

Reformatsky reaction - L.S.College, Muzaffarpur. [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. [Link]

-

Reformatsky reaction - Wikipedia. [Link]

-

Ethyl 2,3,3,3-tetrafluoropropanoate | C5H6F4O2 | CID 520974 - PubChem. [Link]

-

Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem. [Link]

-

Exploring Ethyl 3-Bromo-2,2-Difluoropropanoate: A Key Fluorochemical Compound. [Link]

-

Alkyl Halides and Nucleophilic Substitution - Le Moyne College. [Link]

-

4.4: Nucleophilic substitution and elimination reactions - Chemistry LibreTexts. [Link]

-

Ethyl Bromoacetate in Agrochemicals: Supporting Crop Protection Solutions - Rock Chemicals Inc. [Link]

- CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate - Google P

-

Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid - Chemistry Stack Exchange. [Link]

-

8.13: Nucleophilic Substitution and Elimination Reactions (Exercises) - Chemistry LibreTexts. [Link]

-

ETHYL 2-BROMO-2,3,3,3-TETRAFLUOROPROPIONATE - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745 - PubChem. [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC - NIH. [Link]

-

Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 | CID 2737158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 10186-73-9 | Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | Ambeed.com [ambeed.com]

- 5. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innospk.com [innospk.com]

- 15. rockchemicalsinc.com [rockchemicalsinc.com]

- 16. Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. synquestlabs.com [synquestlabs.com]

- 19. fishersci.com [fishersci.com]

spectroscopic data for Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Introduction

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS No. 10186-73-9) is a fluorinated organic compound with significant potential in synthetic chemistry, serving as a building block for more complex fluorinated molecules in pharmaceuticals and materials science. Its unique structure, featuring a stereocenter at the α-carbon bearing both a bromine atom and a fluorine atom, as well as a trifluoromethyl group, gives rise to distinct and informative spectroscopic signatures. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering researchers and drug development professionals a detailed framework for its identification and characterization.

The molecular structure of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is foundational to understanding its spectral data.[1][2][3]

Molecular Structure and Key Features

A clear visualization of the molecule is essential for assigning spectroscopic signals. The structure includes an ethyl ester group, a trifluoromethyl group (-CF₃), and a chiral carbon bonded to a bromine atom and a single fluorine atom.

Caption: Molecular structure of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and fluorine framework of the molecule. We will examine ¹H, ¹³C, and ¹⁹F NMR data.

¹H NMR Spectroscopy: Probing the Ethyl Group

The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl ester moiety. The electronegativity of the adjacent oxygen and the overall electron-withdrawing nature of the fluorinated acyl group will shift these signals downfield compared to a simple alkane.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 4.4 | Quartet (q) | ~ 7.1 | -OCH₂ CH₃ |

| 2 | ~ 1.4 | Triplet (t) | ~ 7.1 | -OCH₂CH₃ |

Interpretation and Causality:

-

The -OCH₂- protons are adjacent to three equivalent protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4). Their proximity to the ester oxygen causes a significant downfield shift.

-

The -CH₃ protons are adjacent to the two equivalent methylene protons, leading to a triplet (n+1 = 2+1 = 3). This signal appears more upfield as it is further from the electron-withdrawing oxygen atom.[4]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is crucial for characterizing fluorinated compounds. We expect two distinct signals corresponding to the two different fluorine environments: the single fluorine on the α-carbon and the three equivalent fluorines of the trifluoromethyl group.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ -70 to -80 | Doublet (d) | ~ 15-20 | -CF₃ |

| 2 | ~ -150 to -160 | Quartet (q) | ~ 15-20 | -F CBr- |

Interpretation and Causality:

-

The trifluoromethyl (-CF₃) group consists of three chemically equivalent fluorine atoms. They are coupled to the single fluorine on the adjacent carbon, resulting in a doublet signal.

-

The single fluorine atom (-CFBr-) is coupled to the three equivalent fluorine atoms of the -CF₃ group, splitting its signal into a quartet.

-

The significant difference in chemical shifts between the two signals is due to the different electronic environments. The -CF₃ group is a primary trifluoromethyl group, while the single fluorine is on a carbon also bearing a bromine and an ester functionality.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all five carbon atoms in the molecule. The signals will be influenced by the attached electronegative atoms (O, F, Br).

| Signal | Chemical Shift (δ, ppm) | Assignment | Key Feature |

| 1 | ~ 160-165 | C =O | Carbonyl carbon, downfield shift. |

| 2 | ~ 115-125 | C F₃ | Quartet due to ¹JCF coupling. |

| 3 | ~ 85-95 | C FBr | Doublet of quartets due to ¹JCF and ²JCCF couplings. |

| 4 | ~ 64 | -OCH₂ CH₃ | Shifted downfield by oxygen. |

| 5 | ~ 14 | -OCH₂CH₃ | Typical alkyl carbon shift. |

Interpretation and Causality:

-

C=O Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field.[5]

-

CF₃ Carbon: This carbon is directly bonded to three fluorine atoms, causing a large downfield shift and a characteristic quartet splitting pattern due to one-bond C-F coupling (¹JCF).

-

CFBr Carbon: This carbon experiences complex splitting. It is directly bonded to one fluorine (large ¹JCF doublet) and is two bonds away from the three fluorines of the CF₃ group (smaller ²JCCF quartet). It is also bonded to bromine, which further influences its shift.

-

Ethyl Group Carbons: The -OCH₂- carbon is shifted downfield due to the attached oxygen, while the terminal -CH₃ carbon appears in the typical upfield alkyl region.[5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Trustworthiness of Protocol: This protocol is a self-validating system. The use of a deuterated solvent (CDCl₃) with a known internal standard (TMS) allows for accurate locking and chemical shift calibration, which are critical for reliable data.[6] Consistent shimming ensures high resolution, enabling precise measurement of coupling constants that must logically correspond to the proposed molecular structure. For ¹⁹F NMR, an external or internal fluorine reference may be used.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1760-1780 | C=O stretch | Ester Carbonyl |

| ~ 1100-1300 | C-F stretch | Fluoroalkane |

| ~ 1000-1200 | C-O stretch | Ester Linkage |

| ~ 500-600 | C-Br stretch | Bromoalkane |

Interpretation:

-

The most prominent peak will be the strong absorbance from the ester carbonyl (C=O) stretch . Its frequency is higher than a typical ketone due to the electron-withdrawing effect of the adjacent oxygen and the fluorinated alkyl group.

-

A complex and strong absorption region between 1100-1300 cm⁻¹ is characteristic of C-F stretching vibrations.

-

The C-O stretching vibrations of the ester group will also be present in the fingerprint region.

-

A weaker absorption corresponding to the C-Br stretch is expected at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), there will be two peaks of nearly equal intensity at m/z = 252 and m/z = 254. The exact mass is 251.94090 Da.[1]

-

Key Fragments: The molecule is expected to fragment via characteristic pathways for esters.

| m/z | Proposed Fragment | Formula |

| 207/209 | [M - OCH₂CH₃]⁺ | [C₃F₄BrO]⁺ |

| 173 | [M - Br]⁺ | [C₅H₅F₄O₂]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ |

Proposed Fragmentation Pathway

The primary fragmentation involves the loss of the ethoxy group or the bromine atom.

Caption: Plausible mass spectrometry fragmentation pathway.

Summary and Conclusion

The spectroscopic characterization of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is unambiguous due to its unique structural features. ¹H NMR confirms the presence of the ethyl ester group. ¹⁹F NMR is definitive in identifying the two distinct fluorine environments. ¹³C NMR maps the complete carbon framework, with characteristic shifts and splittings due to fluorination. IR spectroscopy validates the presence of key functional groups, especially the high-frequency ester carbonyl. Finally, mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a monobrominated compound, with a logical fragmentation pattern. Together, these techniques provide a robust and self-validating analytical package for the unequivocal identification and quality assessment of this important fluorinated building block.

References

- Wiley-VCH. (2007). Supporting Information.

-

PubChem. Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate. National Center for Biotechnology Information. Retrieved from [Link]

- Cui, L., et al. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

PubChem. Ethyl 2,3,3,3-tetrafluoropropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. Supporting Information.

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. Ethyl 2-bromopropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

-

NIST. Propanoic acid, 2-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 | CID 2737158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. azom.com [azom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Introduction

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, with the chemical formula C₅H₅BrF₄O₂ and CAS number 10186-73-9, is a significant fluorinated building block in modern organic synthesis.[1][2][3] The presence of a trifluoromethyl group and a bromine atom on the same α-carbon of an ester functionality imparts a unique and versatile reactivity profile. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The strategic placement of electron-withdrawing fluorine atoms significantly influences the electronic and steric environment of the molecule, making it a valuable precursor for the synthesis of complex fluorinated molecules. Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 252.99 g/mol [1][3] |

| Boiling Point | 142.6°C[2] |

| Density | 1.69 g/cm³[2] |

| Flash Point | 40°C[2] |

| Refractive Index | 1.388[2] |

Synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

A common synthetic route to Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate involves the bromination of a fluorinated precursor. One patented method describes the synthesis starting from 2,3,3,3-tetrafluoropropionic acid.[4]

Synthetic Workflow Diagram

Caption: General mechanism for nucleophilic substitution reactions.

-

Setup: In a round-bottom flask, dissolve Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate in a polar aprotic solvent like DMF.

-

Addition: Add a slight excess of sodium azide (NaN₃).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Work-up: Pour the reaction mixture into water and extract the product with diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain ethyl 2-azido-2,3,3,3-tetrafluoropropionate.

Reformatsky and Reformatsky-type Reactions

The Reformatsky reaction is a powerful method for C-C bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. [5][6][7][8]Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is an excellent substrate for this reaction, leading to the formation of β-hydroxy esters with a tetrafluoroethyl group.

Caption: Mechanism of the Reformatsky reaction.

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color disappears.

-

Reagent Formation: Add a solution of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate in THF dropwise to the activated zinc suspension. Gentle heating may be required to initiate the reaction.

-

Addition of Carbonyl: Once the organozinc reagent has formed, cool the mixture and add acetone dropwise.

-

Reaction: Stir the reaction mixture at room temperature until completion.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Radical Reactions: Atom Transfer Radical Addition (ATRA)

The C-Br bond in Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in Atom Transfer Radical Addition (ATRA) reactions, typically with alkenes. [9][10][11][12]These reactions are often initiated by photoredox catalysis. [9][10]

Caption: General mechanism for a photocatalytic ATRA reaction.

-

Setup: In a reaction vessel, combine Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, 1-octene, and a photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) in a suitable solvent like DMF.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiation: Irradiate the mixture with a blue LED lamp while stirring at room temperature.

-

Monitoring: Monitor the reaction's progress using GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the ATRA product.

Cycloaddition Reactions

While less common, the double bond of the enolate formed from Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate can potentially participate in cycloaddition reactions. For instance, in a [3+2] cycloaddition, the zinc enolate can react with a suitable 1,3-dipole. [13][14][15]

Applications in Synthesis

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a valuable intermediate for introducing the –C(F)(CF₃)COOEt moiety into organic molecules. This is particularly useful in:

-

Pharmaceuticals: The incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

-

Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activity.

-

Materials Science: This building block can be used to synthesize fluorinated polymers and other materials with unique thermal and chemical resistance properties.

Safety and Handling

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is classified as a hazardous substance. [1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin and eyes.

References

-

Ethyl 2-bromo-3,3,3-trifluoropropanoate - Synquest Labs. Synquest Labs.

-

CN103980118A - Synthetic method of 2-bromine-2,3,3,3-tetrafluoropropionic acid ethyl ester. Google Patents.

-

2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2. PubChem.

-

Reformatsky reaction. Wikipedia.

-

Reformatsky Reaction. Chemistry LibreTexts.

-

Reformatsky Reaction. NROChemistry.

-

Reformatsky Reaction. Thermo Fisher Scientific - US.

-

Write the reactions to show how you can use a nucleophilic substitution reaction of ethyl bromide... Homework.Study.com.

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health.

-

What is the product of the reaction of ethyl bromide with each of the following nucleophiles? Study.com.

-

7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.

-

CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate. Google Patents.

-

Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. MDPI.

-

2 - SAFETY DATA SHEET. Fisher Scientific.

-

Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates With Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. PubMed.

-

Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. National Institutes of Health.

-

Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health.

-

Atom Transfer Reactions. ResearchGate.

-

ethyl 2-bromo-2,3,3,3-tetrafluoropropionate. Echemi.

-

Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | CAS 10186-73-9. Santa Cruz Biotechnology.

-

Atom-Transfer Radical Addition Reactions Catalyzed by RuCp Complexes: A Mechanistic Study.* ResearchGate.

-

chapter 7. one-electron transfer: radical reactions. University of Kentucky.

-

The [3+2]Cycloaddition Reaction.

-

ETHYL 2-BROMO-2,3,3,3-TETRAFLUOROPROPIONATE | 10186-73-9. ChemicalBook.

-

Innovations in Organic Synthesis: The Expanding Applications of Ethyl 2-bromo-2,2-difluoroacetate. NINGBO INNO PHARMCHEM CO.,LTD.

-

Ethyl 2,3,3,3-tetrafluoropropanoate | C5H6F4O2. PubChem.

-

Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate.

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. MDPI.

-

11: Free Radical Substitution and Addition Reactions.

-

ETHYL β-BROMOPROPIONATE. Organic Syntheses Procedure.

-

QUESTION 3 a. How does ethyl bromide react with the following reagents? Filo.

-

[3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. ResearchGate.

-

Compositions Containing 2 Bromo 2,3,3,3 Tetrafluoropropane And 2,3,3,3 Tetrafluoropropene. Quick Company.

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

-

8.13: Nucleophilic Substitution and Elimination Reactions (Exercises). Chemistry LibreTexts.

Sources

- 1. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 | CID 2737158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, a fluorinated ester of significant interest in synthetic chemistry, presents a compelling case study in molecular architecture. Its unique combination of a stereocenter bearing both bromine and a fluorine atom, adjacent to a trifluoromethyl group, imparts distinct physicochemical properties that are leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive analysis of its molecular structure, moving beyond a simple two-dimensional representation to explore its three-dimensional geometry, conformational preferences, and the spectroscopic signatures that define it. By integrating computational modeling with spectroscopic data analysis, we offer a detailed perspective on the interplay of steric and electronic effects that govern its structure and, by extension, its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who seek a deeper understanding of this versatile building block.

Introduction: The Significance of Fluorinated Esters in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the C-F bond—its high bond strength, polarity, and the steric and electronic perturbations it introduces—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS No. 10186-73-9) is a prime example of a fluorinated building block that offers synthetic chemists a versatile tool for the introduction of fluorinated motifs.[1][2] Its structure, featuring a chiral center with four different substituents (a bromine atom, a fluorine atom, a trifluoromethyl group, and an ethoxycarbonyl group), makes it a valuable precursor for the synthesis of complex, stereochemically-defined molecules. Understanding the nuances of its molecular structure is paramount to predicting its behavior in chemical reactions and designing novel synthetic strategies.

Fundamental Molecular Properties

A foundational understanding of a molecule begins with its basic chemical and physical properties. These macroscopic observables are a direct consequence of its underlying molecular structure.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrF₄O₂ | PubChem[1] |

| Molecular Weight | 252.99 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | PubChem[1] |

| CAS Number | 10186-73-9 | PubChem[1] |

| Density | 1.69 g/cm³ | Echemi[3] |

| Boiling Point | 142.6 °C | Echemi[3] |

| Refractive Index | 1.388 | Echemi[3] |

These properties provide a snapshot of the compound's physical state and are essential for its practical handling and purification. The high density and boiling point, relative to non-halogenated esters of similar molecular weight, are indicative of strong intermolecular forces arising from the polar C-F and C-Br bonds.

Elucidation of the Molecular Structure: A Multi-faceted Approach

Determining the precise three-dimensional arrangement of atoms in Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate requires a combination of spectroscopic techniques and computational modeling, especially in the absence of a definitive crystal structure.

Connectivity and Two-Dimensional Representation

The fundamental connectivity of the atoms can be unambiguously determined from its IUPAC name and is represented by the following 2D structure and SMILES string:

SMILES: CCOC(=O)C(C(F)(F)F)(F)Br[1]

Caption: 2D connectivity of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate.

Spectroscopic Verification

Spectroscopic data provides experimental validation of the molecular structure. While publicly available, detailed spectral assignments require careful interpretation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) would appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) would appear as a triplet due to coupling with the two methylene protons. The chemical shifts of these signals would be influenced by the electronegative oxygen atom of the ester group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule.[4][5] The carbonyl carbon of the ester group would appear at the lowest field (highest ppm value), typically in the range of 160-180 ppm. The stereocenter carbon (C2), being attached to both bromine and fluorine, will exhibit a unique chemical shift and will be split by the directly attached fluorine atom. The trifluoromethyl carbon will also show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6] We anticipate two distinct fluorine environments: a singlet for the fluorine atom at the C2 position and a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The relative integration of these signals would be 1:3. The precise chemical shifts provide valuable information about the electronic environment of the fluorine atoms.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. Key expected absorptions include:

-

A strong absorption band around 1750-1735 cm⁻¹ , characteristic of the C=O stretching vibration of the ester carbonyl group.

-

Strong absorption bands in the region of 1300-1000 cm⁻¹ , corresponding to C-F stretching vibrations.

-

Absorptions in the fingerprint region, below 1000 cm⁻¹, associated with C-Br stretching and other skeletal vibrations.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), with two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the bromine atom, and cleavage of the C-C bond.

Computational Modeling of the 3D Structure and Conformational Analysis

In the absence of an experimental crystal structure, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to explore the molecule's three-dimensional geometry and conformational landscape.

3.3.1. Predicted Molecular Geometry

DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles for the most stable conformer. Key structural features predicted for Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate include:

-

Tetrahedral Geometry: The stereocenter (C2) is expected to have a distorted tetrahedral geometry due to the different steric and electronic demands of the four substituents.

-

Planar Ester Group: The O=C-O-C atoms of the ethyl ester group are predicted to be nearly planar to maximize resonance stabilization.

-

Bond Lengths and Angles: The C-F and C-Br bond lengths will be influenced by the other substituents. The presence of multiple electronegative fluorine atoms is expected to shorten adjacent C-C bonds.

3.3.2. Conformational Preferences

Rotation around the C2-C3 and C-O single bonds gives rise to different conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and stereoelectronic effects.

Caption: Workflow for computational conformational analysis.

Key factors influencing the conformational preferences of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate include:

-

Gauche Effect: The tendency for vicinal electronegative substituents to prefer a gauche (60°) rather than an anti (180°) conformation. This effect is likely to play a significant role in the preferred orientation around the C2-C3 bond.

-

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-F, C-Br, C=O, C-O). The overall molecular dipole moment will be minimized in the most stable conformer, influencing the relative orientation of these polar groups.

-

Steric Hindrance: The bulky bromine atom and trifluoromethyl group will sterically interact with the ethyl ester group, disfavoring certain conformations.

Computational studies on similar acyclic fluorinated molecules have demonstrated the importance of hyperconjugative interactions, such as n → σ* and σ → σ* interactions, in dictating conformational preferences. For Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate, interactions involving the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds are expected to be significant.

Synthesis and Reactivity: A Structural Perspective

The utility of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate as a synthetic building block is intrinsically linked to its molecular structure.

Synthetic Routes

A common synthetic route to Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate involves the bromination of a corresponding tetrafluoropropionate precursor. One patented method describes the synthesis of 2-bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester, highlighting its importance as a chemical intermediate.[7]

Caption: A generalized synthetic scheme for Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate.

Reactivity at the Stereocenter

The stereocenter at the C2 position is the focal point of the molecule's reactivity.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the C2 position susceptible to nucleophilic attack. The stereochemical outcome of such reactions (inversion or retention of configuration) will be influenced by the nature of the nucleophile, the solvent, and the conformational rigidity around the C2-C3 bond. The presence of the adjacent trifluoromethyl group can sterically hinder the approach of nucleophiles.

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage to form a carbon-centered radical at the C2 position. This radical can then participate in various addition and cyclization reactions, providing a pathway to complex fluorinated molecules. The stability of this radical is influenced by the electronic effects of the adjacent fluorine and trifluoromethyl groups.

Applications in Drug Development and Materials Science

The unique structural features of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate make it a valuable tool for the synthesis of novel compounds with tailored properties.

-

Pharmaceuticals: The introduction of the -C(Br)F-CF₃ moiety into a drug candidate can enhance its metabolic stability and modulate its pharmacokinetic profile. The ability to perform stereoselective reactions at the C2 center allows for the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and safety.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the potency and environmental persistence of pesticides and herbicides.

-

Materials Science: Fluorinated esters are used as precursors for the synthesis of fluoropolymers and other advanced materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance.

Conclusion

The molecular structure of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a complex interplay of steric and electronic factors. While a definitive experimental 3D structure from X-ray crystallography remains elusive, a combination of spectroscopic analysis and computational modeling provides a detailed and insightful picture of its geometry and conformational behavior. The presence of a stereocenter adorned with both bromine and fluorine, adjacent to a trifluoromethyl group, not only defines its physical properties but also governs its reactivity, making it a valuable and versatile building block in modern organic synthesis. A thorough understanding of its molecular architecture is essential for harnessing its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. Supporting Information for various publications. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting Information for various publications. [Link]

-

PubChem. Ethyl 2,3,3,3-tetrafluoropropanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. ³¹P (top) and ¹⁹F NMR spectra (bottom) of 2 b[OEt2]; the ¹⁹F NMR signals of the FAP anion are marked with asterisks. [Link]

-

Organic Syntheses. ETHYL β-BROMOPROPIONATE. [Link]

-

Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

-

PubChemLite. 2-bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester. [Link]

-

Tetrahedron. Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate. [Link]

-

YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br). [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIST WebBook. Propanoic acid, 2-bromo-2-methyl-, ethyl ester. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-